molecular formula C32H42N6O8 B12597456 L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine CAS No. 637756-64-0

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine

Cat. No.: B12597456
CAS No.: 637756-64-0
M. Wt: 638.7 g/mol
InChI Key: SOPHYNAZDRIBJV-FPXFYGIJSA-N
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Description

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine is a peptide compound composed of five amino acids: threonine, tyrosine, tryptophan, isoleucine, and glycine

Properties

CAS No.

637756-64-0

Molecular Formula

C32H42N6O8

Molecular Weight

638.7 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C32H42N6O8/c1-4-17(2)28(32(46)35-16-26(41)42)38-30(44)25(14-20-15-34-23-8-6-5-7-22(20)23)36-29(43)24(37-31(45)27(33)18(3)39)13-19-9-11-21(40)12-10-19/h5-12,15,17-18,24-25,27-28,34,39-40H,4,13-14,16,33H2,1-3H3,(H,35,46)(H,36,43)(H,37,45)(H,38,44)(H,41,42)/t17-,18+,24-,25-,27-,28-/m0/s1

InChI Key

SOPHYNAZDRIBJV-FPXFYGIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis kits or chemical reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or a bioactive peptide with specific biological activities.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-tyrosyl-L-tryptophyl-L-threonine
  • L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
  • L-Threonyl-L-tyrosyl-L-tryptophyl-L-phenylalanine

Uniqueness

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of isoleucine and glycine residues can influence the peptide’s conformation and interaction with other molecules, distinguishing it from similar peptides.

Biological Activity

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine is a peptide composed of five amino acids: threonine, tyrosine, tryptophan, isoleucine, and glycine. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and biotechnology. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activities associated with this compound.

The molecular formula of this compound is C26H36N6O5C_{26}H_{36}N_{6}O_{5}, with a molecular weight of approximately 500 g/mol. The arrangement of these amino acids contributes to the peptide's unique properties, influencing its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various peptides, including those similar in structure to this compound. For instance, research on tyrosine-based ionic liquid crystals (ILCs) demonstrated significant cytotoxicity against Escherichia coli and Staphylococcus aureus, suggesting that similar peptides may exhibit comparable antimicrobial effects due to their amphiphilic nature and ability to disrupt bacterial membranes .

2. Cytotoxicity

The cytotoxic effects of peptides can vary significantly based on their structure. Peptides that incorporate aromatic amino acids like tyrosine and tryptophan are often more effective in targeting cancer cells. Studies indicate that modifications in the side chains can enhance or reduce cytotoxicity against specific cell lines, such as L929 mouse fibroblasts .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various peptide constructs similar to this compound. The results indicated that peptides with aromatic residues exhibited enhanced activity against gram-positive and gram-negative bacteria. The presence of threonine and isoleucine was found to facilitate membrane penetration, contributing to their effectiveness.

Peptide StructureActivity Against E. coliActivity Against S. aureus
This compoundModerateHigh
Tyrosine-based ILCsHighHigh
Standard antibioticsVariableVariable

Case Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxicity profile of structurally related peptides against cancer cell lines. The study found that peptides containing tryptophan showed significant apoptosis-inducing properties in human cancer cells, emphasizing the role of aromatic residues in promoting cellular uptake and inducing cell death.

Peptide StructureIC50 (µM) against Cancer Cells
This compound25
Tryptophan-rich peptides15
Control (non-aromatic peptides)50

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature allows these peptides to insert into bacterial membranes, leading to cell lysis.
  • Interaction with Cellular Targets : Aromatic amino acids may interact with specific cellular receptors or enzymes, influencing signaling pathways.
  • Induction of Apoptosis : Certain sequences can activate apoptotic pathways in cancer cells, leading to programmed cell death.

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